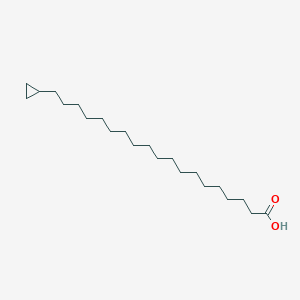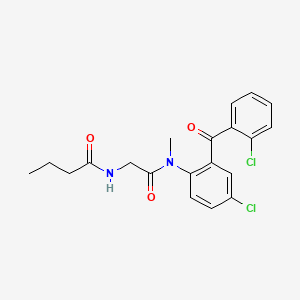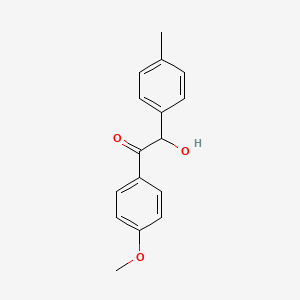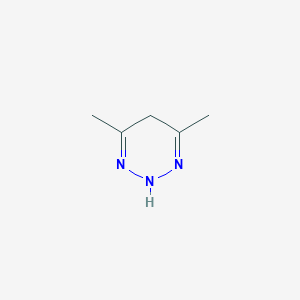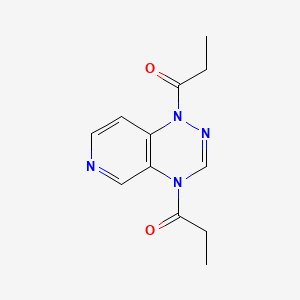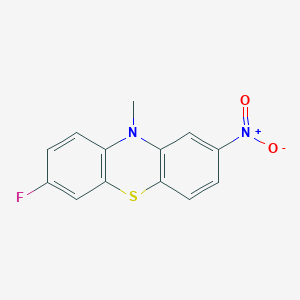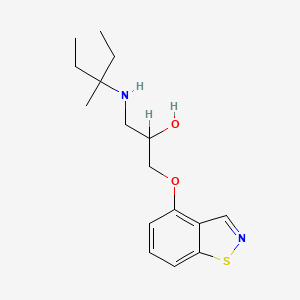
1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol is a complex organic compound that belongs to the class of benzisothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Oxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound can affect various cellular pathways, leading to changes in cell behavior.
類似化合物との比較
Similar Compounds
- 1-(1,2-Benzisothiazol-3-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol
- 1-(1,2-Benzisothiazol-5-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol
Uniqueness
1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
76919-30-7 |
|---|---|
分子式 |
C16H24N2O2S |
分子量 |
308.4 g/mol |
IUPAC名 |
1-(1,2-benzothiazol-4-yloxy)-3-(3-methylpentan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H24N2O2S/c1-4-16(3,5-2)17-9-12(19)11-20-14-7-6-8-15-13(14)10-18-21-15/h6-8,10,12,17,19H,4-5,9,11H2,1-3H3 |
InChIキー |
ZTNZWNVGSCEYEV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC)NCC(COC1=C2C=NSC2=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
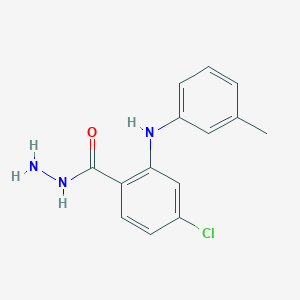
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

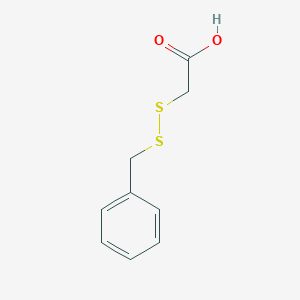

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

